1-Bromo-2-methylnonane

Description

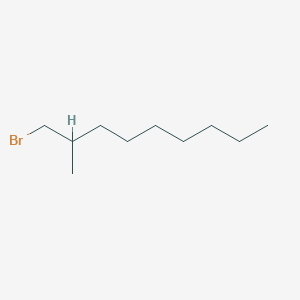

1-Bromo-2-methylnonane (C₁₀H₂₁Br) is a branched aliphatic bromoalkane characterized by a bromine atom at the primary carbon and a methyl group at the adjacent carbon of a nine-carbon chain. It serves as a critical intermediate in organic synthesis, particularly in the preparation of Grignard reagents. For instance, in the synthesis of the cerambycid beetle pheromone 3,5-dimethyldodecanoic acid, this compound was converted to a Grignard reagent (via Mg insertion) and coupled with β-butyrolactone, achieving an 85% yield and 91% purity after distillation . Its synthesis involves mesylation of 2-methylnonanol with mesyl chloride and subsequent bromide substitution using LiBr in acetone, highlighting its straightforward yet efficient preparation .

Properties

CAS No. |

93119-08-5 |

|---|---|

Molecular Formula |

C10H21Br |

Molecular Weight |

221.18 g/mol |

IUPAC Name |

1-bromo-2-methylnonane |

InChI |

InChI=1S/C10H21Br/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |

InChI Key |

AKUPYXWXVMAYHE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CBr |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-Methylnonane (Radical Substitution Method)

- The direct bromination of 2-methylnonane involves a radical substitution reaction using bromine (Br2) under initiation by heat or light.

- This method relies on the formation of a bromine radical that abstracts a hydrogen atom from the alkane, substituting it with bromine.

- Bromine is added to 2-methylnonane under controlled temperature (often ambient to slightly elevated).

- Radical initiators such as UV light or heat are used to generate bromine radicals.

- Reaction time and temperature must be optimized to favor monosubstitution at the 1-position adjacent to the methyl branch.

- Simple and direct method.

- May lead to a mixture of isomers due to multiple possible substitution sites.

- Requires careful control to avoid polybromination.

- Continuous flow reactors can be employed for better control and scalability.

- Catalysts and optimized parameters improve selectivity and yield.

Conversion of 2-Methyl-1-nonanol to 1-Bromo-2-methylnonane (Appel-Type Reaction)

Detailed Procedure (Based on Literature):

- 2-Methyl-1-nonanol is reacted with triphenylphosphine (Ph3P) and bromine (Br2) in dry dichloromethane (CH2Cl2).

- The bromine is added slowly to a cooled solution of triphenylphosphine (0°C).

- After stirring, the alcohol (2-methyl-1-nonanol) is added dropwise.

- The mixture is stirred overnight at room temperature.

- The solvent is evaporated, and the residue is treated with n-pentane and filtered through silica gel to purify the product.

Reaction Scheme:

$$

\text{2-Methyl-1-nonanol} + \text{Ph}3\text{P} + \text{Br}2 \rightarrow \text{this compound} + \text{Ph}_3\text{PO}

$$

- Yield: Approximately 81%

- Purity: >99.5% by gas chromatography

- Boiling point: 105–107°C at 13 mbar

Preparation of 2-Methyl-1-nonanol (Precursor Synthesis)

Before conversion to the bromo compound, 2-methyl-1-nonanol can be synthesized by reduction of 2-methylnonanoic acid or other suitable precursors. For example:

- The Grignard reagent derived from this compound can be reacted with carbon dioxide to yield the corresponding acid.

- Reduction of the acid with appropriate reagents (e.g., LiAlH4) yields the alcohol precursor.

- Purification by extraction and drying yields 2-methyl-1-nonanol with >99.5% purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Radical Bromination | 2-Methylnonane | Br2, heat or light, controlled temperature | Variable | Variable | Possible isomer mixture, requires control |

| Appel-Type Reaction (Ph3P/Br2) | 2-Methyl-1-nonanol | Triphenylphosphine, Br2, CH2Cl2, 0°C to RT | 81 | >99.5 | High purity and yield, preferred method |

| Hydrobromic Acid Substitution | Not directly applicable | HBr, H2SO4, heat | ~43 | ~99 | Classical method for smaller alcohols |

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-methylnonane undergoes various chemical reactions, including:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Elimination Reactions (E1 and E2): The compound can undergo dehydrohalogenation to form alkenes, such as 2-methylnonene, in the presence of strong bases like potassium tert-butoxide (t-BuOK).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK) in ethanol or tert-butanol.

Major Products Formed:

Nucleophilic Substitution: Depending on the nucleophile, products such as 2-methylnonanol, 2-methylnonanenitrile, or 2-methylnonanamine can be formed.

Elimination Reactions: The major product is typically 2-methylnonene.

Scientific Research Applications

1-Bromo-2-methylnonane is utilized in various scientific research applications, including:

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: In the development of pharmaceuticals and bioactive compounds.

Material Science: As a precursor in the synthesis of polymers and advanced materials.

Chemical Biology: In the study of biochemical pathways and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1-bromo-2-methylnonane in chemical reactions involves the formation of a carbocation intermediate in SN1 reactions or a concerted transition state in SN2 reactions. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Chain Length Variants

- 1-Bromo-2-methylpentane (C₆H₁₃Br): A shorter-chain analog with five carbons. Reduced chain length lowers boiling point and molecular weight compared to 1-bromo-2-methylnonane. Such compounds are typically more volatile but less lipophilic, limiting their utility in long-chain syntheses .

- 1-Bromohexadecane (C₁₆H₃₃Br) : A longer-chain analog (16 carbons). Increased chain length enhances hydrophobicity and melting point, making it suitable for lipid-based applications but less reactive in polar solvents .

Branching and Isomerism

- 2-Bromo-2-methylpentane (C₆H₁₃Br): A branched isomer with bromine at a tertiary carbon. Tertiary bromides exhibit slower SN2 reactivity due to steric hindrance but favor elimination (E2) pathways. This contrasts with this compound, where the primary bromine enables efficient nucleophilic substitution .

- 1-Bromo-4-methylpentane (C₆H₁₃Br): A positional isomer with branching farther from the bromine. Such isomers may show similar reactivity to this compound but differ in solubility and steric interactions during coupling reactions .

Unsaturated Derivatives

- 1-Bromo-2-methylprop-1-ene (C₄H₇Br): An alkenyl bromide with a double bond adjacent to the bromine. The presence of a double bond increases electrophilicity, enabling conjugate addition reactions—a feature absent in saturated analogs like this compound .

Physical Properties

Biological Activity

1-Bromo-2-methylnonane is an organic compound with the molecular formula CHBr. It is classified as a brominated alkane and has garnered interest due to its potential biological activities, particularly in the context of medicinal chemistry and environmental science. This article examines the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

This compound is a colorless to pale yellow liquid at room temperature. Its structure includes a bromine atom attached to a nonane backbone with a methyl group at the second carbon position. This unique structure contributes to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Radical Formation : Similar to other brominated compounds, this compound can undergo homolytic cleavage under certain conditions, leading to the formation of free radicals. These radicals can interact with cellular macromolecules, potentially causing oxidative stress and cellular damage .

- Enzyme Inhibition : Brominated compounds are known to inhibit specific enzymes, which may play a role in their biological effects. For instance, they can act as inhibitors of cytochrome P450 enzymes, affecting drug metabolism and detoxification pathways in the liver .

Toxicity and Safety Profile

The safety profile of this compound is critical for its potential use in pharmaceuticals or industrial applications. According to data from PubChem:

- Acute Toxicity : The compound exhibits moderate toxicity when ingested or inhaled. It is essential to handle it with care, following appropriate safety guidelines to minimize exposure risks .

- Environmental Impact : As a brominated organic compound, it poses risks to aquatic ecosystems if released into water bodies. Its persistence and bioaccumulation potential necessitate careful management in industrial settings.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research has shown that brominated compounds exhibit antimicrobial properties. A study focused on various brominated alkanes indicated that this compound demonstrated significant activity against certain bacterial strains, suggesting its potential as an antimicrobial agent .

- Neurotoxic Effects : Investigations into the neurotoxic effects of halogenated compounds revealed that exposure to this compound could impair neuronal function in vitro. This study highlights the need for further research into its neurotoxicity and mechanisms involved .

- Pharmacological Applications : The compound's ability to inhibit specific biological targets has led researchers to explore its potential as a lead compound in drug development. Preliminary findings suggest it may influence pathways involved in cancer cell proliferation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic methods for 1-Bromo-2-methylnonane, and how do reaction conditions influence yield?

- Methodological Answer: this compound can be synthesized via two primary routes:

- Phosphorus Tribromide (PBr₃) Method: Reacting 2-methylnonanol with PBr₃ under anhydrous conditions at 0–5°C to minimize side reactions. This method is preferred for secondary alcohols due to efficient bromide displacement.

- Hydrobromic Acid (HBr) Method: Using concentrated HBr with sulfuric acid as a catalyst under reflux. This approach requires careful temperature control to avoid elimination byproducts.

Yield optimization depends on stoichiometric ratios (e.g., 1:1.2 alcohol-to-PBr₃) and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer:

- ¹H/¹³C NMR: Identifies the methyl branch (δ ~1.2–1.4 ppm for CH₃ and δ ~35–40 ppm for C-Br) and the nonane chain’s methylene groups.

- GC-MS: Detects volatile impurities (e.g., unreacted alcohol or alkenes) with retention time matching authentic standards.

- Elemental Analysis: Quantifies bromine content (expected ~26.5% for C₁₀H₂₁Br).

Cross-referencing with databases (e.g., PubChem) ensures structural accuracy .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation: Use fume hoods due to volatility and potential respiratory irritation.

- Spill Management: Neutralize with sodium bicarbonate and adsorb using vermiculite.

Emergency protocols align with bromoalkane safety guidelines, emphasizing immediate rinsing and medical consultation for exposure .

Advanced Research Questions

Q. How does the branching in this compound influence its reactivity in SN2 versus SN1 mechanisms?

- Methodological Answer: The 2-methyl group creates steric hindrance, disfavoring the bimolecular SN2 pathway. Kinetic studies show first-order kinetics (SN1 dominance), with carbocation stability confirmed via trapping experiments using azide ions. Polar protic solvents (e.g., ethanol) stabilize the carbocation intermediate, while bulky bases (e.g., tert-butoxide) shift reactivity toward elimination (E2) .

Q. What strategies can resolve discrepancies in reported reaction rates for this compound under varying catalytic conditions?

- Methodological Answer:

- Design of Experiments (DoE): Systematically vary solvent polarity, temperature, and catalyst concentration to isolate rate-determining factors.

- Cross-Referencing Analogues: Compare with data from shorter-chain homologs (e.g., 2-Bromo-2-methylpentane) to identify steric/electronic trends.

Contradictions often arise from undocumented impurities (e.g., trace water) or inconsistent reaction setups, necessitating rigorous replication .

Q. What challenges arise in isolating this compound from reaction mixtures, and how can purification be optimized?

- Methodological Answer:

- Co-Elution Issues: Similar boiling points to byproducts (e.g., alkenes) complicate distillation. Use high-efficiency fractional columns (e.g., Vigreux) under reduced pressure (~10 mmHg).

- Chromatography: Preparative GC with non-polar stationary phases (e.g., DB-5) enhances separation.

Recrystallization in hexane at –20°C removes branched isomers, verified via differential scanning calorimetry (DSC) .

Q. How do isotopic labeling studies elucidate the degradation pathways of this compound in environmental matrices?

- Methodological Answer:

- Deuterium Labeling: Synthesize D-labeled this compound to track hydrolysis (e.g., D loss in H₂O) via LC-MS.

- Photolytic Studies: Expose to UV light in environmental chambers, identifying brominated radicals via EPR spectroscopy.

These methods reveal dominant degradation routes (e.g., aqueous vs. atmospheric) and half-lives under varying pH/UV conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.